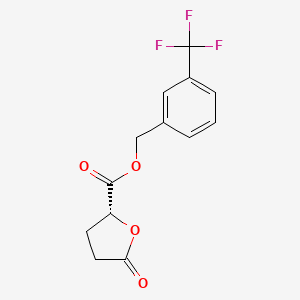

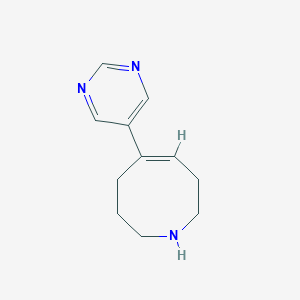

Tfmb-(R)-2-HG

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

TFMB-R-2-HG has several applications in scientific research:

Cancer Research: Used to study the role of ®-2-hydroxyglutarate in leukemogenesis and its effects on cellular differentiation

Metabolism Studies: Investigates the competitive inhibition of alpha-ketoglutarate-dependent dioxygenases, including lysine demethylases and DNA hydroxylases.

Drug Development: Serves as a model compound for developing inhibitors targeting metabolic pathways involved in cancer.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de TFMB-R-2-HG implique l'estérification du ®-2-hydroxyglutarate avec du [3-(trifluorométhyl)phényl]méthanol. La réaction nécessite généralement l'utilisation d'un agent déshydratant tel que la dicyclohexylcarbodiimide (DCC) et d'un catalyseur comme la 4-diméthylaminopyridine (DMAP) dans un solvant anhydre tel que le dichlorométhane .

Méthodes de production industrielle

Bien que les méthodes spécifiques de production industrielle de TFMB-R-2-HG ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le TFMB-R-2-HG subit principalement des réactions de substitution en raison de la présence du groupe fonctionnel ester. Il peut également participer à des réactions d'hydrolyse en conditions acides ou basiques pour donner du ®-2-hydroxyglutarate et du [3-(trifluorométhyl)phényl]méthanol .

Réactifs et conditions courantes

Réactions de substitution : Impliquent généralement des nucléophiles tels que des amines ou des alcools en présence d'une base.

Réactions d'hydrolyse : Peut être réalisée en utilisant des solutions aqueuses d'acide (par exemple, l'acide chlorhydrique) ou de base (par exemple, l'hydroxyde de sodium).

Produits majeurs

Réactions de substitution : Donnent des esters substitués en fonction du nucléophile utilisé.

Réactions d'hydrolyse : Produisent du ®-2-hydroxyglutarate et du [3-(trifluorométhyl)phényl]méthanol.

Applications de la recherche scientifique

Le TFMB-R-2-HG a plusieurs applications en recherche scientifique :

Recherche sur le cancer : Utilisé pour étudier le rôle du ®-2-hydroxyglutarate dans la leucémogenèse et ses effets sur la différenciation cellulaire

Études métaboliques : Investigue l'inhibition compétitive des dioxygénases dépendantes de l'alpha-cétoglutarate, y compris les déméthylases de la lysine et les hydroxylases de l'ADN.

Développement de médicaments : Sert de composé modèle pour développer des inhibiteurs ciblant les voies métaboliques impliquées dans le cancer.

Mécanisme d'action

Le TFMB-R-2-HG exerce ses effets en inhibant de manière compétitive les dioxygénases dépendantes de l'alpha-cétoglutarate. Cette inhibition affecte diverses cibles moléculaires, notamment les déméthylases de la lysine et les hydroxylases de l'ADN, conduisant à des modifications de l'expression génique et de la différenciation cellulaire. Le rôle du composé dans la leucémogenèse est particulièrement important, car il altère la différenciation des cellules hématopoïétiques en réponse au retrait des œstrogènes .

Mécanisme D'action

TFMB-R-2-HG exerts its effects by competitively inhibiting alpha-ketoglutarate-dependent dioxygenases. This inhibition affects various molecular targets, including lysine demethylases and DNA hydroxylases, leading to alterations in gene expression and cellular differentiation. The compound’s role in leukemogenesis is particularly significant, as it impairs the differentiation of hematopoietic cells in response to estrogen withdrawal .

Comparaison Avec Des Composés Similaires

Composés similaires

TFMB-S-2-HG : L'énantiomère (S) du TFMB-R-2-HG, qui ne favorise pas la leucémogenèse.

Alpha-cétoglutarate : Structurellement similaire, mais ne présente pas les mêmes effets inhibiteurs sur les dioxygénases.

Unicité

Le TFMB-R-2-HG est unique en raison de son inhibition spécifique des dioxygénases dépendantes de l'alpha-cétoglutarate et de son rôle dans la promotion de la leucémogenèse. Contrairement à son énantiomère (S), le TFMB-R-2-HG a un impact significatif sur la différenciation cellulaire et l'expression génique, ce qui en fait un outil précieux dans la recherche sur le cancer .

Propriétés

IUPAC Name |

[3-(trifluoromethyl)phenyl]methyl (2R)-5-oxooxolane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3O4/c14-13(15,16)9-3-1-2-8(6-9)7-19-12(18)10-4-5-11(17)20-10/h1-3,6,10H,4-5,7H2/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTLNUGKDZMPTC-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1C(=O)OCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)O[C@H]1C(=O)OCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid](/img/structure/B611242.png)